molecular formula C10H10N2O2 B12817725 Ethyl 5-cyano-3-methylpicolinate

Ethyl 5-cyano-3-methylpicolinate

Cat. No.: B12817725
M. Wt: 190.20 g/mol
InChI Key: LOACVTLYLZCZGW-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-3-methylpicolinate is an organic compound belonging to the class of esters It is characterized by the presence of a cyano group (-CN) and a methyl group (-CH₃) attached to a picolinic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-cyano-3-methylpicolinate typically involves the reaction of 3-methylpicolinic acid with ethyl cyanoacetate. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, under reflux conditions. The general reaction scheme is as follows:

3-methylpicolinic acid+ethyl cyanoacetateNaOEt, refluxethyl 5-cyano-3-methylpicolinate\text{3-methylpicolinic acid} + \text{ethyl cyanoacetate} \xrightarrow{\text{NaOEt, reflux}} \text{this compound} 3-methylpicolinic acid+ethyl cyanoacetateNaOEt, reflux​ethyl 5-cyano-3-methylpicolinate

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-cyano-3-methylpicolinate can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with a palladium catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases for ester hydrolysis.

Major Products:

    Oxidation: 5-carboxy-3-methylpicolinic acid.

    Reduction: 5-amino-3-methylpicolinic acid.

    Substitution: 3-methylpicolinic acid and ethanol.

Scientific Research Applications

Ethyl 5-cyano-3-methylpicolinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 5-cyano-3-methylpicolinate depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release active metabolites.

Comparison with Similar Compounds

Ethyl 5-cyano-3-methylpicolinate can be compared with other similar compounds, such as:

    Ethyl 3-cyanopicolinate: Lacks the methyl group, which may affect its reactivity and biological activity.

    Mthis compound: Has a methyl ester instead of an ethyl ester, which can influence its solubility and reactivity.

    5-cyano-3-methylpicolinic acid: The free acid form, which may have different chemical properties and applications.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

ethyl 5-cyano-3-methylpyridine-2-carboxylate

InChI

InChI=1S/C10H10N2O2/c1-3-14-10(13)9-7(2)4-8(5-11)6-12-9/h4,6H,3H2,1-2H3

InChI Key

LOACVTLYLZCZGW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C(C=C1C)C#N

Origin of Product

United States

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